Stereoisomeric Control: (1R,3S)-Compound E Demonstrates Negligible Gamma-Secretase Inhibition
(1R,3S)-Compound E is the inactive stereoisomer of Compound E, showing no significant gamma-secretase inhibition in standard assays [1]. This is in direct contrast to the active (1S,3R)-Compound E, which exhibits potent inhibition with IC50 values of 0.24-0.37 nM for Aβ production and 0.32 nM for Notch cleavage . This stereospecific loss of activity confirms the high chiral specificity of the gamma-secretase active site and validates the use of (1R,3S)-Compound E as a negative control.
| Evidence Dimension | Gamma-secretase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Inactive (negligible inhibition) |
| Comparator Or Baseline | Active (1S,3R)-Compound E: IC50 = 0.24 nM (Aβ40), 0.37 nM (Aβ42), 0.32 nM (Notch) |
| Quantified Difference | >1000-fold difference in potency |
| Conditions | Cell-based gamma-secretase cleavage assays in HEK293 cells |
Why This Matters
Procurement of the correct isomer is critical for experimental design; using the active isomer when a control is needed leads to false-positive results, while using the inactive isomer as a control validates assay specificity.
- [1] (1R,3S)-Compound E. MedChemExpress. (1R,3S)-Compound E is the isomer of Compound E (HY-14176), and can be used as an experimental control. View Source
